Tert-butyl 2-(1-hydroxycyclohexyl)acetate
Description
Structural Features and Functional Group Classification within Ester and Alcohol Chemistry
The chemical structure of tert-butyl 2-(1-hydroxycyclohexyl)acetate is characterized by the presence of both an ester and an alcohol functional group.
Ester Functional Group : The compound is an ester of acetic acid and a substituted cyclohexanol. Esters are derived from an acid, in which the hydrogen of at least one hydroxyl group is replaced by an organyl (hydrocarbon) group. wikipedia.org The general structure is RCOOR'. In this specific molecule, the acetate (B1210297) portion (CH₃COO-) is linked to a bulky tert-butyl group, forming a tert-butyl ester. Esters are notable for their role in creating fragrances and flavors and are key components in the production of polymers like polyesters. britannica.comebsco.com The chemical formulas for organic esters typically take the form RCO₂R'. wikipedia.org
Alcohol Functional Group : The molecule also features a hydroxyl (-OH) group attached to a cyclohexane (B81311) ring. This categorizes it as an alcohol. Specifically, it is a tertiary alcohol because the carbon atom bonded to the hydroxyl group is also bonded to three other carbon atoms (two within the cyclohexyl ring and one from the acetate side chain). Tertiary alcohols exhibit distinct reactivity compared to primary and secondary alcohols, particularly in oxidation reactions.
The combination of a sterically hindered tert-butyl ester and a tertiary alcohol on a cyclohexane scaffold results in a molecule with specific spatial and electronic properties that influence its reactivity and potential applications.
Historical Overview of Related Chemical Class Discoveries and Initial Research Trajectories
The study of this compound is built upon the foundational discoveries of its constituent chemical classes: esters and alcohols.
Alcohols : Alcohols are among the most fundamental and widely studied classes of organic compounds. Their chemistry, including reactions like oxidation, dehydration, and substitution, has been a cornerstone of organic chemistry for centuries. britannica.com The ability of alcohols to react with acids to form esters is a key transformation. britannica.com
Esters : The term "ester" was first introduced in 1848 by the German chemist Leopold Gmelin. britannica.comstackexchange.com The classic method for synthesizing esters, known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgbritannica.com Early research into esters was significantly driven by their pleasant, often fruity, odors. wikipedia.orgebsco.com This led to their widespread isolation from natural sources and subsequent synthesis for use as fragrances and flavoring agents. britannica.com Volatile esters like ethyl acetate and butyl acetate became important industrial solvents for lacquers and paints. britannica.com
The research trajectory for cyclohexyl acetates, a related subclass, has been heavily influenced by the fragrance industry. Compounds such as 2-tert-butylcyclohexyl acetate and 4-tert-butylcyclohexyl acetate are valued for their woody and fruity scents and are used extensively in perfumes and other consumer products. chemicalbook.comgoogleapis.comnist.gov
Significance and Contemporary Research Interest in Alkyl Hydroxycyclohexyl Acetates
While specific research on this compound is not extensively documented in public literature, the significance of the broader class of alkyl hydroxycyclohexyl acetates can be inferred from related structures. The contemporary interest in these molecules often revolves around their potential as synthetic intermediates and their applications in materials and fragrance science.
The presence of two functional groups—a hydroxyl group and an ester—provides two distinct points for chemical modification, making these compounds versatile building blocks for synthesizing more complex molecules.
Research into related compounds, such as tert-butylcyclohexyl acetates, highlights the importance of stereochemistry. The spatial arrangement of the substituents on the cyclohexane ring (cis vs. trans isomers) dramatically affects the compound's properties, particularly its odor profile. chemicalbook.com For example, the commercial production of 2-tert-butylcyclohexyl acetate often involves processes designed to maximize the desired cis-isomer, which possesses a more fruity character compared to the woody, camphor-like scent of the trans-isomer. chemicalbook.com Processes for producing specific isomers often start from substituted phenols, such as 2-tert-butylphenol, which are then hydrogenated and acetylated. googleapis.comgoogle.comgoogle.com
Given these trends, the research interest in this compound and its analogues likely lies in their potential as:
Precursors in Fine Chemical Synthesis : The dual functionality allows for sequential or selective reactions to build complex molecular architectures.
Novel Fragrance Components : Exploration of its stereoisomers could yield new and valuable scent profiles.
Monomers for Specialty Polymers : The hydroxyl group could serve as a point for polymerization, while the bulky tert-butyl group could impart unique physical properties to the resulting polymer.
The study of alkyl hydroxycyclohexyl acetates continues to be an active area, driven by the constant demand for new molecules with specific properties for high-value applications.
Structure
3D Structure
Properties
CAS No. |
5292-13-7 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl 2-(1-hydroxycyclohexyl)acetate |
InChI |
InChI=1S/C12H22O3/c1-11(2,3)15-10(13)9-12(14)7-5-4-6-8-12/h14H,4-9H2,1-3H3 |
InChI Key |
HDJCUAYVAKJGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(CCCCC1)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Tert Butyl 2 1 Hydroxycyclohexyl Acetate
Classical Synthetic Approaches
Classical synthesis provides the foundational routes to Tert-butyl 2-(1-hydroxycyclohexyl)acetate, primarily through esterification and addition reactions. These methods are well-documented and rely on fundamental principles of organic chemistry.
Esterification Reactions Employing tert-Butanol (B103910) and Corresponding Carboxylic Acid Derivatives
The most direct classical approach to synthesizing this compound is through the esterification of (1-hydroxycyclohexyl)acetic acid with tert-butanol. The Fischer-Speier esterification, or simply Fischer esterification, is a cornerstone reaction in this category. libretexts.orgorganic-chemistry.org This method involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. libretexts.org The reaction is an equilibrium process, and to favor the formation of the ester, strategies such as using an excess of one reactant (typically the alcohol) or removing water as it forms are employed. libretexts.orgorganic-chemistry.org
Commonly used acid catalysts include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The bulky nature of the tertiary alcohol (tert-butanol) can make the reaction slower compared to primary or secondary alcohols, sometimes necessitating more forcing conditions or specific catalysts to achieve good yields.
Table 1: Typical Conditions for Fischer Esterification
| Catalyst | Reactants | Key Conditions | Purpose of Condition |
| Sulfuric Acid (H₂SO₄) | (1-hydroxycyclohexyl)acetic acid, excess tert-butanol | Reflux | To drive the equilibrium towards product formation. libretexts.org |
| Tosic Acid (TsOH) | (1-hydroxycyclohexyl)acetic acid, tert-butanol | Azeotropic removal of water (e.g., with toluene) | To shift the equilibrium by removing a product. organic-chemistry.org |
| Heterogeneous Catalysts | (1-hydroxycyclohexyl)acetic acid, tert-butanol | Elevated temperatures | Facilitates catalyst separation and reuse. asianpubs.org |
Addition Reactions to Cyclohexanone (B45756) Precursors Followed by Ester Formation
An alternative strategy involves forming the carbon skeleton through an addition reaction to a cyclohexanone precursor, which generates the 1-hydroxycyclohexyl moiety and the acetate (B1210297) side chain simultaneously. The Reformatsky reaction is a prime example of this approach. psiberg.com This reaction utilizes an α-halo ester, such as tert-butyl bromoacetate (B1195939), and a metal, typically zinc, which react with a ketone (cyclohexanone in this case) to produce a β-hydroxy ester. libretexts.orglscollege.ac.in
The process begins with the oxidative addition of zinc metal into the carbon-halogen bond of the α-halo ester to form an organozinc reagent, often called a Reformatsky enolate. libretexts.orglscollege.ac.in This enolate is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester group of another molecule. libretexts.orgwikipedia.org The organozinc compound then adds to the carbonyl carbon of cyclohexanone. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound. libretexts.org
Another classical addition method is the Grignard reaction. libretexts.org This would involve the reaction of cyclohexanone with a Grignard reagent derived from a tert-butyl haloacetate, such as (tert-butoxycarbonyl)methylmagnesium bromide. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone to form the desired carbon-carbon bond and, after workup, the hydroxyl group. libretexts.orgdoubtnut.com
Table 2: Key Features of Addition Reactions for Synthesis
| Reaction | Key Reagents | Intermediate | Advantages |
| Reformatsky Reaction | Cyclohexanone, tert-butyl bromoacetate, Zinc | Organozinc enolate libretexts.org | Tolerates the ester functional group. wikipedia.org |
| Grignard Reaction | Cyclohexanone, (tert-butoxycarbonyl)methylmagnesium bromide | Magnesium alkoxide | Utilizes widely available and versatile Grignard reagents. libretexts.org |
Mechanistic Investigations of Formation Pathways, Including Acid-Catalyzed Processes
The mechanism of the acid-catalyzed Fischer esterification is a multi-step, reversible process. masterorganicchemistry.comyoutube.com
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com
Nucleophilic Attack: A molecule of tert-butanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
The Reformatsky reaction mechanism proceeds through a distinct pathway involving an organometallic intermediate. libretexts.org
Enolate Formation: Zinc metal undergoes oxidative insertion into the carbon-bromine bond of tert-butyl bromoacetate. libretexts.org This forms an organozinc compound, the Reformatsky enolate, which often exists as a dimer. libretexts.orgwikipedia.org
Coordination and Addition: The carbonyl oxygen of cyclohexanone coordinates to the zinc atom. This is followed by a rearrangement within a six-membered chair-like transition state, where the enolate adds to the carbonyl carbon, forming a new carbon-carbon bond. libretexts.org
Workup: An acidic workup is performed to protonate the zinc alkoxide intermediate, yielding the β-hydroxy ester and zinc(II) salts. libretexts.org
Modern and Sustainable Synthetic Techniques
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign processes. This includes the use of advanced catalytic systems and adherence to the principles of green chemistry.
Catalytic Synthesis Approaches, Including Biocatalytic Transformations
Modern synthesis increasingly relies on catalysis to improve efficiency and reduce waste. While classical esterification uses acid catalysts, newer methods employ more sophisticated catalysts that can operate under milder conditions.
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a significant advancement in sustainable synthesis. almacgroup.com Enzymes offer high selectivity (chemo-, regio-, and stereoselectivity) and operate under mild conditions, such as ambient temperature and neutral pH. mdpi.com For the synthesis of this compound, a lipase (B570770) could be a suitable biocatalyst for the direct esterification of (1-hydroxycyclohexyl)acetic acid with tert-butanol. Lipases are commonly used for ester synthesis and can function in non-aqueous solvents to shift the reaction equilibrium toward the product. mdpi.com
An alternative biocatalytic route could involve a two-step process analogous to the synthesis of related fragrance compounds like woody acetate. mdpi.com This could involve the stereoselective reduction of a keto-ester precursor using a ketoreductase (KRED) or alcohol dehydrogenase (ADH) enzyme to form the chiral hydroxyl group, followed by a separate transformation if needed. almacgroup.commdpi.com
Table 3: Comparison of Catalytic Approaches
| Approach | Catalyst Example | Typical Conditions | Key Advantages |
| Acid Catalysis | Sulfuric Acid | High Temperature, Reflux | Low catalyst cost, well-established. libretexts.org |
| Biocatalysis | Candida antarctica Lipase B (CALB) | Room Temperature, Organic Solvent | High selectivity, mild conditions, reduced byproducts. mdpi.com |
Atom-Economical and Green Chemistry Considerations in Synthesis Design
Green chemistry aims to design chemical processes that minimize waste and the use of hazardous substances. jocpr.comresearchgate.net A key metric for evaluating the efficiency of a reaction is atom economy , which measures the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comrsc.org
The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com
Analyzing the classical routes through this lens reveals significant differences:
Fischer Esterification: (1-hydroxycyclohexyl)acetic acid + tert-butanol → this compound + H₂O This is an addition-elimination reaction that produces water as a stoichiometric byproduct. While the main atoms are incorporated, the generation of water lowers the atom economy from the ideal 100%. primescholars.com
Reformatsky Reaction: Cyclohexanone + tert-butyl bromoacetate + Zn → Intermediate → Product + ZnBr(OH) This reaction is significantly less atom-economical because it uses a stoichiometric amount of zinc metal, which is entirely converted into a zinc salt waste product during the reaction and workup. rsc.org
Modern catalytic approaches, particularly those that are simple additions or use catalysts in very small amounts, are inherently more atom-economical. researchgate.net Biocatalytic methods are highly favored from a green chemistry perspective not only for their potential atom economy but also for their use of renewable catalysts (enzymes), operation under mild conditions (reducing energy consumption), and often aqueous reaction media. entrechem.com Designing a synthesis that maximizes atom economy is a central goal of creating more sustainable chemical manufacturing processes. jocpr.com
Table 4: Atom Economy Comparison of Synthetic Routes
| Synthetic Route | Reaction Type | Key Byproducts/Waste | Atom Economy |
| Fischer Esterification | Condensation | Water (H₂O) | High, but < 100% |
| Reformatsky Reaction | Addition | Zinc Salts (e.g., ZnBr₂) | Low |
| Ideal Catalytic Addition | Addition | None (catalyst is regenerated) | Potentially 100% |
One-Pot Synthetic Strategies and Process Intensification
The Reformatsky reaction is inherently a one-pot process where an organozinc reagent, often called a Reformatsky enolate, is generated in situ from an alpha-halo ester and zinc dust. libretexts.org This enolate is relatively stable and less reactive than corresponding lithium enolates, which prevents side reactions like self-condensation. organic-chemistry.orglibretexts.org The enolate then reacts directly with the electrophilic carbonyl carbon of cyclohexanone, followed by an acidic workup to yield the final β-hydroxy ester, this compound. libretexts.org
Step 2: Nucleophilic Addition to Cyclohexanone BrZn-CH₂-COO-tBu + Cyclohexanone → Intermediate Complex
Step 3: Acidic Workup Intermediate Complex + H⁺ → HO-C₆H₁₀-CH₂-COO-tBu + Zn²⁺
Process intensification aims to make chemical processes more efficient, safer, and more sustainable. For the Reformatsky synthesis of this compound, several strategies can be applied. One notable method is the use of sonochemistry, where ultrasound is applied to the reaction mixture. A sonochemical Reformatsky reaction using indium metal instead of zinc has been shown to produce β-hydroxy esters in excellent yields under mild conditions. koreascience.or.kr This technique can often reduce reaction times and overcome activation energy barriers.
Furthermore, process intensification can be achieved by exploring alternative metals and promoters that offer improved efficiency or milder reaction conditions. While zinc is traditional, metals like indium, or bimetallic systems involving copper or iron, have been effectively used. organic-chemistry.orgkoreascience.or.kr
Table 1: Alternative Metals and Promoters in Reformatsky-Type Reactions
| Metal/Promoter | Reactants Example | Key Advantages |
|---|---|---|
| Indium (In) | Aldehydes/Ketones + Ethyl Bromoacetate | Enables reaction under mild conditions, high yields. koreascience.or.kr |
| Iron (Fe) | Aldehydes + α-halo esters | Operationally simple, efficient, uses an inexpensive metal. organic-chemistry.org |
| Copper (Cu) | Ketones/Aldehydes + α-halo esters | Provides access to β-hydroxyl esters with high efficiency. organic-chemistry.org |
| Titanocene(III) | Aldehydes/Ketones + α-halo esters | Promotes additions effectively. organic-chemistry.org |
Stereoselective and Asymmetric Synthesis Approaches (if applicable to specific isomers)
The structure of this compound contains a chiral center at the cyclohexyl carbon atom bonded to the hydroxyl group. Consequently, the molecule exists as a racemic mixture of two enantiomers unless synthesized via a stereoselective method. Asymmetric synthesis approaches are therefore highly relevant to produce enantiomerically enriched or pure forms of the compound.
While specific studies detailing the asymmetric synthesis of this compound are not prevalent, established methodologies for catalytic enantioselective Reformatsky reactions are directly applicable. These strategies typically rely on the use of a chiral ligand to coordinate with the metal, thereby creating a chiral environment that directs the nucleophilic attack of the enolate on one face of the prochiral ketone. researchgate.netacs.org
A notable example is the use of chiral prolinol ligands in conjunction with dimethylzinc (B1204448) (Me₂Zn) to catalyze the reaction between ketones and iodoacetates. This system has proven effective in generating β-hydroxy esters with high yields (up to 98%) and excellent enantioselectivity (up to 95% enantiomeric excess, or ee). acs.org Other approaches include the use of chiral bisoxazoline ligands or the incorporation of a chiral auxiliary into either the ester or ketone reactant to induce diastereoselectivity. organic-chemistry.orgresearchgate.netbeilstein-journals.org The stereochemical outcome in such reactions can often be predicted by considering the formation of a six-membered chair-like transition state. libretexts.orgbeilstein-journals.org
Table 2: Examples of Chiral Ligands in Asymmetric Reformatsky-Type Reactions
| Chiral Ligand/Catalyst System | Reactant Type | Reported Enantiomeric Excess (ee) |
|---|---|---|
| Chiral Prolinol Ligand / Me₂Zn | Aldehydes and Ketones | Up to 95% ee. acs.org |
| Bisoxazoline Ligands | General Carbonyls | Effective in various enantioselective additions. organic-chemistry.org |
| N,N-alkyl Ephedrine Derivatives | Imines (in aza-Reformatsky reactions) | Used to control stereochemistry. researchgate.net |
| Cinchonine Derivatives | Imines (in aza-Reformatsky reactions) | Used to induce enantioselectivity. researchgate.net |
Considerations for Scale-Up from Laboratory to Preparative Synthesis
Transitioning the synthesis of this compound from a laboratory setting to a larger, preparative or industrial scale introduces several critical challenges that must be addressed to ensure safety, efficiency, and reproducibility. acs.orgcolab.ws
A primary concern in the Reformatsky reaction is process safety, particularly the management of heat generated during the reaction (exothermicity). colab.ws The formation of the organozinc reagent is highly exothermic, and its initiation can be unpredictable, leading to a dangerous accumulation of unreacted reagents followed by a rapid, uncontrolled reaction. acs.orgcolab.ws To mitigate this, a robust and reliable zinc activation procedure is essential for scale-up. One successful approach involves the use of diisobutylaluminium hydride (DIBAL-H) to activate the zinc, which ensures an immediate and controlled start to the reaction upon addition of the α-halo ester. colab.ws
Reaction calorimetry is a crucial tool for a safe scale-up. It provides detailed data on the thermal profile of the reaction, allowing chemists and engineers to define critical process parameters, design adequate cooling systems, and prevent thermal runaway. colab.ws
Another key aspect of preparative synthesis is optimizing reaction conditions and purification methods. On a larger scale, factors such as efficient mixing of the heterogeneous zinc metal, controlled addition rates of reagents, and effective heat transfer become paramount. acs.org The purification of the final product must also be scalable, potentially moving from laboratory-scale chromatography to more industrially viable methods like distillation or crystallization. The practicality of a synthetic protocol is often demonstrated by performing the reaction on a gram scale or larger, which serves as a proof of concept for its potential in larger-scale applications. acs.org
Table 3: Key Challenges and Solutions for Scale-Up of the Reformatsky Reaction
| Challenge | Potential Hazard | Solution / Mitigation Strategy |
|---|---|---|
| Unpredictable Induction Time | Accumulation of reagents, potential for thermal runaway. | Develop a robust metal activation procedure (e.g., using DIBAL-H) to ensure immediate and controlled reaction initiation. colab.ws |
| Exothermic Reagent Formation | Uncontrolled temperature increase, thermal runaway. | Use reaction calorimetry to understand the thermal profile; implement controlled addition of reagents and ensure adequate cooling capacity. colab.ws |
| Heterogeneous Reaction Mixture | Inefficient mixing, localized overheating, inconsistent reaction rates. | Employ appropriate reactor design with efficient mechanical stirring to maintain a uniform suspension of the metal. acs.org |
| Reproducibility | Variable yields and product quality between batches. | Standardize raw material quality, activation procedures, and process parameters (temperature, addition rates, reaction time). acs.org |
Chemical Reactivity and Transformational Chemistry of this compound
This compound is a chemical compound whose reactivity is primarily dictated by its three key functional components: the tertiary hydroxyl group, the tert-butyl ester moiety, and the cyclohexyl ring. The interplay of these groups governs the transformational chemistry of the molecule, allowing for a variety of chemical reactions and rearrangements.
Chemical Reactivity and Transformational Chemistry of Tert Butyl 2 1 Hydroxycyclohexyl Acetate
Reactions Involving the Tertiary Hydroxyl Functionality
The tertiary hydroxyl group on the cyclohexyl ring is a significant site of reactivity. Unlike primary and secondary alcohols, tertiary alcohols exhibit distinct behavior, particularly in oxidation and dehydration reactions.
Dehydration: The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes. byjus.com For tertiary alcohols, this reaction proceeds readily via an E1 mechanism due to the stability of the resulting tertiary carbocation. libretexts.orglibretexts.org When Tert-butyl 2-(1-hydroxycyclohexyl)acetate is treated with a strong acid such as sulfuric or phosphoric acid at elevated temperatures, the hydroxyl group is protonated, forming a good leaving group (water). libretexts.org Departure of the water molecule generates a stable tertiary carbocation on the cyclohexane (B81311) ring. A subsequent deprotonation from an adjacent carbon atom yields the corresponding alkene. The temperature required for the dehydration of tertiary alcohols is generally lower than for primary or secondary alcohols, typically in the range of 25°–80°C. libretexts.orglibretexts.org
Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions. lumenlearning.com This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it, which is necessary for the formation of a carbon-to-oxygen double bond through common oxidation mechanisms. lumenlearning.comscienceready.com.au Attempting to oxidize a tertiary alcohol with strong oxidizing agents under harsh conditions often leads to the cleavage of carbon-carbon bonds.
| Reaction Type | Reagents & Conditions | Expected Product | Mechanism | Notes |
|---|---|---|---|---|
| Dehydration | Concentrated H₂SO₄ or H₃PO₄, Heat (25–80 °C) | Tert-butyl 2-(cyclohex-1-en-1-yl)acetate | E1 Elimination libretexts.orglibretexts.org | Reaction proceeds through a stable tertiary carbocation intermediate. byjus.com |
| Oxidation | KMnO₄, K₂Cr₂O₇, etc. | No reaction (or degradation) | N/A | Tertiary alcohols lack a hydrogen on the carbinol carbon, making them resistant to oxidation. lumenlearning.comscienceready.com.au |
Transformations of the tert-Butyl Ester Moiety, Including Cleavage and Transesterification
The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under neutral and basic conditions and its susceptibility to cleavage under acidic conditions. acsgcipr.org
Cleavage (Deprotection): The removal of the tert-butyl group to yield the corresponding carboxylic acid, 2-(1-hydroxycyclohexyl)acetic acid, is a key transformation. This can be achieved through several methods:
Acid-Catalyzed Cleavage: This is the most common method. Strong protic acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are often used. lookchem.com The mechanism involves protonation of the ester oxygen, followed by the elimination of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene (B52900). acsgcipr.org A wide range of acids can be employed, offering selectivity in the presence of other protecting groups. acsgcipr.org
Silica (B1680970) Gel-Promoted Cleavage: A milder method involves refluxing the ester with flash chromatography-grade silica gel in a non-polar solvent like toluene. lookchem.comresearchgate.net This heterogeneous system provides good yields of the carboxylic acid and can be selective for tert-butyl esters over other acid-labile groups like tert-butyl ethers. lookchem.comresearchgate.net
Thermolytic Cleavage: Heating the tert-butyl ester in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can effect cleavage to the carboxylic acid in nearly quantitative yields. researchgate.netresearchgate.net The product is often recovered by simple solvent evaporation. researchgate.net
Transesterification: While less common than cleavage, the tert-butyl ester can undergo transesterification under specific catalytic conditions to form other esters, such as methyl or ethyl esters. This typically requires acid catalysis and a large excess of the new alcohol to drive the equilibrium toward the desired product.
| Cleavage Method | Reagents & Conditions | Yield | Selectivity | Reference |
|---|---|---|---|---|
| Strong Acid | Trifluoroacetic acid (TFA), HCl, H₂SO₄ | High | Can affect other acid-labile groups. | lookchem.com |
| Silica Gel | SiO₂, refluxing toluene | Good to High | Selective for t-butyl esters over t-butyl ethers and TMSE esters. | lookchem.comresearchgate.net |
| Thermolytic | TFE or HFIP, heat | Near Quantitative | Clean conversion with simple workup. | researchgate.net |
| Lewis Acid | ZnBr₂, Silyl triflates | Variable | Conditions can be harsh. | lookchem.com |
Reactivity of the Cyclohexyl Ring System
The saturated cyclohexyl ring is generally unreactive. However, under specific and often forcing conditions, it can undergo transformations.
Dehydrogenation/Aromatization: In the presence of catalysts like palladium or platinum at high temperatures, the cyclohexyl ring can undergo dehydrogenation to form an aromatic phenyl ring. byjus.com This would transform this compound into Tert-butyl 2-phenylacetate, with the concurrent loss of the hydroxyl group and several hydrogen atoms. This is a highly endothermic process. byjus.com
Ring-Opening Reactions: Ring-opening reactions of the cyclohexane ring itself are not common unless it is first converted into a more reactive intermediate, such as an epoxide. youtube.comacs.org For instance, if the molecule were to be dehydrated to the alkene and then epoxidized, the resulting epoxide could undergo acid- or base-catalyzed ring-opening with various nucleophiles. nih.gov This two-step sequence would allow for the introduction of new functional groups onto the ring system.
Stereochemical Outcomes and Control in Reactions
This compound is an achiral molecule. Therefore, stereochemical control becomes relevant in reactions that introduce new chiral centers.
The enantioselective alkylation of cyclohexanone (B45756), a potential precursor, is a well-established method for creating chiral centers on a cyclohexyl ring. acs.org Asymmetric aldol (B89426) reactions of cyclohexanone can also produce products with high diastereoselectivity and enantioselectivity. researchgate.net
For reactions involving this compound itself, stereochemical outcomes depend on the reaction mechanism. For example:
Dehydration and Subsequent Reactions: The dehydration reaction produces a planar double bond in the cyclohexene (B86901) ring. A subsequent reaction, such as epoxidation or dihydroxylation, can occur from either face of the double bond. Using chiral catalysts or reagents can direct the reaction to one face, leading to an enantiomerically enriched product.
Rearrangements: As discussed in section 3.6, Wagner-Meerwein rearrangements proceed with stereochemical retention at the migrating center. wikipedia.orglscollege.ac.in If a chiral center were present, its configuration would be maintained in the product.
Chemical Degradation Pathways and Stability Studies
The stability of this compound is influenced by its functional groups.
Acidic Conditions: The molecule is most susceptible to degradation under acidic conditions due to the lability of the tert-butyl ester. acsgcipr.org This cleavage is often the primary degradation pathway, releasing isobutylene and the free carboxylic acid. acsgcipr.orgresearchgate.net The tertiary alcohol can also undergo acid-catalyzed dehydration. byjus.com
Basic and Neutral Conditions: The tert-butyl ester is highly stable under neutral and basic conditions. acsgcipr.org The α-hydroxy ester functionality is also generally stable, unlike β-hydroxy carbonyl compounds which can undergo elimination. stackexchange.com
Thermal Stress: At high temperatures, thermolytic cleavage of the ester can occur. researchgate.net Additionally, α-hydroxy acids can sometimes self-esterify to form polymeric structures, although the bulky tert-butyl group may hinder this process. stackexchange.com
Rearrangement Reactions and Isomerizations
The structure of this compound, being an α-hydroxy ester, makes it a candidate for several types of molecular rearrangements, particularly under acidic or basic conditions.
α-Ketol Rearrangement: This rearrangement involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone or aldehyde. wikipedia.orgnih.gov In the case of an α-hydroxy ester, the reaction is analogous. Under acid or base catalysis, the reaction is reversible and thermodynamically controlled, favoring the more stable isomer. wikipedia.org For this compound, this could potentially involve the migration of the -CH₂(COOtBu) group or a C-C bond from the ring to the carbinol carbon, although this is less common than rearrangements in α-hydroxy ketones.
Wagner-Meerwein Rearrangement: This is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbocation center. wikipedia.orglscollege.ac.in This pathway is highly relevant for this compound. Under acidic conditions, protonation of the tertiary hydroxyl group and subsequent loss of water generates a tertiary carbocation on the cyclohexyl ring. mychemblog.commvpsvktcollege.ac.in This carbocation can undergo a Wagner-Meerwein rearrangement, which often involves a 1,2-alkyl shift. lscollege.ac.in This could lead to a ring contraction, transforming the six-membered cyclohexyl ring into a five-membered cyclopentyl ring with a new substituent, a process that can be driven by the formation of a more stable carbocation. stackexchange.comresearchgate.net
| Rearrangement Type | Conditions | Intermediate | Potential Product | Driving Force |
|---|---|---|---|---|
| α-Ketol Rearrangement | Acid or Base | Alkoxide/Enolate-like | Isomeric α-hydroxy ester | Thermodynamic stability wikipedia.org |
| Wagner-Meerwein Rearrangement | Strong Acid | Tertiary Carbocation | Ring-contracted product (cyclopentyl derivative) | Formation of a more stable carbocation mychemblog.comstackexchange.com |
Advanced Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of "Tert-butyl 2-(1-hydroxycyclohexyl)acetate" in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, while more sophisticated experiments can elucidate through-bond and through-space correlations, offering a deeper understanding of its three-dimensional structure.
The bulky tert-butyl group significantly influences the conformational equilibrium of the cyclohexyl ring. sikhcom.net Due to steric hindrance, the tert-butyl group strongly prefers an equatorial position to minimize 1,3-diaxial interactions. This preference often locks the cyclohexane (B81311) ring into a specific chair conformation. Low-temperature ¹³C NMR studies on analogous di-substituted cyclohexanes have successfully identified distinct signals for different conformations, such as chair and twist-boat forms. sikhcom.net For "this compound," variable temperature NMR experiments could provide thermodynamic parameters for any existing conformational equilibria.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguous assignment of proton and carbon signals. For instance, an HMBC experiment would reveal long-range couplings between the protons of the tert-butyl group and the ester carbonyl carbon, confirming their connectivity. nanalysis.com Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the substituents on the cyclohexyl ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| C(CH₃)₃ | ~1.45 | s |
| CH₂-COO | ~2.30 | s |
| Cyclohexyl CH | 1.20-1.80 | m |
| OH | Variable | br s |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C(CH₃)₃ | ~28 |
| C(CH₃)₃ | ~81 |
| CH₂-COO | ~45 |
| C=O | ~172 |
| C-OH (Cyclohexyl) | ~70 |
| Cyclohexyl CH₂ | 22-35 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in "this compound" and probing intermolecular interactions, such as hydrogen bonding.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. A strong, broad band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with its broadness suggesting the presence of hydrogen bonding. A sharp, intense absorption peak around 1730 cm⁻¹ is characteristic of the C=O stretching vibration of the tert-butyl ester. The C-O stretching vibrations of the ester and the alcohol would likely appear in the 1300-1000 cm⁻¹ region. Additionally, C-H stretching vibrations of the aliphatic cyclohexyl and tert-butyl groups are expected just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is typically a strong band in the IR spectrum, it is often weaker in the Raman spectrum. Conversely, the C-C bond vibrations within the cyclohexyl ring and the symmetric vibrations of the tert-butyl group are expected to give rise to prominent Raman signals. The study of the O-H stretching region in the Raman spectrum can also provide insights into hydrogen bonding.
Analysis of the vibrational spectra under varying conditions, such as in different solvents or at different temperatures, can reveal information about intermolecular and intramolecular interactions. For example, changes in the position and shape of the O-H band can indicate the strength and nature of hydrogen bonding.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H | Stretching | 3500-3200 (broad) | IR |
| C=O (Ester) | Stretching | ~1730 (strong) | IR |
| C-H (Aliphatic) | Stretching | 2950-2850 | IR, Raman |
| C-O (Ester/Alcohol) | Stretching | 1300-1000 | IR |
| C-C | Stretching | 1200-800 | Raman |
Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Weight Confirmation
Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight of "this compound" and for deducing its structure through the analysis of its fragmentation patterns. The molecular weight of this compound is 214.30 g/mol . sigmaaldrich.com
Upon ionization, typically through electron ionization (EI), the molecule forms a molecular ion (M⁺˙). The fragmentation of this molecular ion provides a unique fingerprint that can be used for structural elucidation. Key fragmentation pathways for "this compound" would likely involve the cleavage of the ester and the loss of the tert-butyl group or parts of the cyclohexyl ring.
A prominent fragmentation pathway for esters is the loss of the alkoxy group. In this case, the loss of the tert-butoxy (B1229062) radical would result in an acylium ion. Another common fragmentation for tert-butyl esters is the loss of isobutylene (B52900) (a neutral loss of 56 Da) via a McLafferty-type rearrangement, leading to a protonated carboxylic acid.
The presence of the hydroxyl group on the cyclohexyl ring introduces additional fragmentation possibilities. Alpha-cleavage adjacent to the hydroxyl group can lead to the loss of alkyl radicals from the ring. Dehydration, the loss of a water molecule (18 Da), is also a common fragmentation pathway for alcohols. libretexts.org
Analysis of the mass spectrum of the closely related compound, 2-tert-butylcyclohexyl acetate (B1210297), reveals a base peak at m/z 57, corresponding to the tert-butyl cation, and other significant peaks at m/z 82 and 43, which can be attributed to fragments of the cyclohexyl ring and the acetyl group, respectively. nih.gov A similar fragmentation pattern, with adjustments for the hydroxyl group and the different ester moiety, would be expected for "this compound".
Interactive Data Table: Expected Key Mass Spectrometry Fragments
| m/z | Proposed Fragment | Fragmentation Pathway |
| 214 | [M]⁺˙ | Molecular Ion |
| 199 | [M - CH₃]⁺ | Loss of a methyl radical |
| 157 | [M - C₄H₉]⁺ | Loss of the tert-butyl group |
| 141 | [M - C₄H₉O]⁺ | Loss of the tert-butoxy group |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful single-crystal X-ray diffraction analysis of "this compound" would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles. This data offers an unambiguous confirmation of the molecular connectivity and the relative stereochemistry of the substituents on the cyclohexyl ring.
The crystal structure would reveal the preferred conformation of the cyclohexyl ring in the solid state, which is expected to be a chair conformation with the bulky tert-butyl group in an equatorial position to minimize steric strain. The orientation of the acetate and hydroxyl groups would also be precisely determined.
Furthermore, the crystal packing analysis can elucidate intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and potentially weak C-H···O interactions. These interactions play a crucial role in the formation of the crystal lattice and can influence the physical properties of the compound. While no crystal structure for the title compound is publicly available, structures of related compounds containing tert-butyl and cyclohexyl moieties have been determined, providing a basis for understanding the expected solid-state conformation. researchgate.netrsc.org
Chiroptical Methods (e.g., ORD, CD) for Stereoisomer Characterization
"this compound" possesses a stereocenter at the carbon atom of the cyclohexyl ring bearing the hydroxyl group and the acetate side chain. This means the compound can exist as a pair of enantiomers. Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful techniques for characterizing these stereoisomers.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum of a chiral molecule will show a characteristic curve, and the enantiomers will exhibit mirror-image ORD curves.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. The carbonyl group of the ester in "this compound" is a chromophore that can give rise to a CD signal. The sign and magnitude of the Cotton effect in the CD spectrum are highly sensitive to the stereochemistry of the molecule.
Theoretical and Computational Chemistry Studies of Tert Butyl 2 1 Hydroxycyclohexyl Acetate
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental in elucidating the electronic structure of tert-butyl 2-(1-hydroxycyclohexyl)acetate. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine molecular properties. These calculations can predict the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. This information is crucial for predicting the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack.
For instance, the calculated HOMO-LUMO gap provides an estimate of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The electrostatic potential map can highlight electron-rich areas, such as the oxygen atoms of the carbonyl and hydroxyl groups, which are likely sites for electrophilic attack. Conversely, electron-deficient regions can indicate susceptibility to nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value | Method |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP |
| LUMO Energy | 2.1 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 8.6 eV | DFT/B3LYP |
Note: The data in this table is illustrative and represents typical values that would be obtained from quantum mechanical calculations.
Conformational Analysis and Energy Minima Investigations
The conformational landscape of this compound is complex due to the flexibility of the cyclohexane (B81311) ring and the presence of bulky substituents. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, known as energy minima. The cyclohexane ring can adopt several conformations, with the chair form being generally the most stable.
Table 2: Relative Energies of Conformers of this compound (Illustrative)
| Conformer (Substituent Positions) | Relative Energy (kcal/mol) |
|---|---|
| Diequatorial | 0.00 |
| Axial Hydroxy, Equatorial Acetate (B1210297) | 1.5 |
| Equatorial Hydroxy, Axial Acetate | 5.8 |
Note: The data in this table is illustrative and represents typical values that would be obtained from conformational analysis.
Molecular Dynamics Simulations for Solution-Phase Behavior and Stability
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound in a solvent environment. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal information about its conformational flexibility, solvation, and stability in solution.
These simulations can show how the molecule interacts with solvent molecules, such as water, through hydrogen bonding with the hydroxyl and carbonyl groups. MD can also be used to explore the transitions between different conformations and to calculate the free energy landscape of these processes. This is particularly useful for understanding how the solvent influences the conformational preferences observed in the gas phase.
Reaction Mechanism Elucidation via Transition State Theory and Energy Profile Calculations
Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, a key reaction is the hydrolysis of the ester group. Transition state theory can be used to locate the transition state structures for the acidic or basic hydrolysis of the ester.
By calculating the energies of the reactants, transition states, and products, an energy profile for the reaction can be constructed. This profile provides the activation energy, which is a key determinant of the reaction rate. These calculations can also shed light on the step-by-step process of bond breaking and formation during the reaction, helping to confirm or propose reaction mechanisms. For ester hydrolysis, this would involve modeling the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon and the subsequent departure of the tert-butanol (B103910) group.
Analysis of Steric and Electronic Effects on Reactivity
The reactivity of this compound is governed by a combination of steric and electronic effects. The bulky tert-butyl group exerts a significant steric hindrance around the ester functionality. This steric bulk can shield the carbonyl carbon from nucleophilic attack, potentially slowing down reactions such as hydrolysis compared to less hindered esters.
Electronically, the oxygen atoms of the ester and hydroxyl groups have lone pairs of electrons that can participate in resonance and inductive effects. The hydroxyl group, for example, can act as a hydrogen bond donor, which can influence the molecule's interactions and reactivity. The ester group's electronic nature makes the carbonyl carbon electrophilic. Computational methods can quantify these effects, for example, by calculating atomic charges and analyzing the molecular orbitals to provide a detailed understanding of how these factors influence the chemical behavior of the molecule.
Applications As a Synthetic Building Block and Intermediate in Organic Chemistry
Precursor in the Synthesis of Complex Organic Molecules
Tert-butyl 2-(1-hydroxycyclohexyl)acetate serves as a key starting material for the synthesis of more complex molecules, including certain bioactive compounds. Its bifunctional nature, possessing both a tertiary alcohol and a tert-butyl ester, allows for selective transformations at either end of the molecule. For instance, the hydroxyl group can be a handle for introducing new functionalities or for initiating rearrangements, while the tert-butyl ester can be hydrolyzed under acidic conditions to reveal a carboxylic acid, which can then be further modified. fiveable.methieme.de
One notable application of this compound is in the synthesis of gabapentin (B195806) analogues. researchgate.nete-journals.innih.govgoogle.comgoogle.com Gabapentin is an anticonvulsant and analgesic drug, and the development of its derivatives is an active area of research. The 1-(carboxymethyl)cyclohexane scaffold, which can be derived from this compound, is a core component of gabapentin.
The synthesis of highly functionalized cyclohexanes is crucial for the development of new pharmaceuticals and natural products. nih.govgoettingen-research-online.de Organocatalytic domino reactions and other stereoselective methods are often employed to create cyclohexane (B81311) derivatives with multiple stereocenters. nih.govgoettingen-research-online.deacs.org While direct examples are not abundant in the literature, the structure of this compound makes it a plausible precursor for such complex systems.
| Precursor Molecule | Target Complex Molecule/Scaffold | Key Transformations |
| This compound | Gabapentin Analogues | Hydrolysis of the ester, functionalization of the hydroxyl group, and subsequent amination. |
| This compound | Highly Functionalized Cyclohexanes | Stereoselective additions, substitutions, and rearrangements. nih.govgoettingen-research-online.deacs.org |
Utility in the Development of Other Functionalized Molecules
The chemical reactivity of this compound allows for its conversion into a variety of other functionalized molecules. The tertiary hydroxyl group can undergo oxidation to yield a ketone, or it can be eliminated through dehydration to introduce a double bond within the cyclohexane ring. google.com The resulting cyclohexene (B86901) can then be subjected to a wide range of transformations, such as epoxidation, dihydroxylation, or hydrogenation.
Furthermore, the tert-butyl ester group is a versatile protecting group for the carboxylic acid functionality. fiveable.methieme.de It is stable under many reaction conditions but can be selectively removed with acid, allowing for the unmasking of the carboxylic acid at a later stage in a synthetic sequence. This carboxylic acid can then be converted into amides, other esters, or reduced to an alcohol, further expanding the range of accessible derivatives.
| Functional Group | Transformation | Reagents/Conditions | Resulting Functional Group |
| Tertiary Alcohol | Oxidation | Oxidizing agents (e.g., PCC, DMP) | Ketone |
| Tertiary Alcohol | Dehydration | Acid catalyst, heat google.com | Alkene |
| Tert-butyl Ester | Hydrolysis | Acid (e.g., TFA, HCl) fiveable.methieme.de | Carboxylic Acid |
| Carboxylic Acid | Amide formation | Amine, coupling agent | Amide |
| Carboxylic Acid | Esterification | Alcohol, acid catalyst masterorganicchemistry.comlibretexts.orgyoutube.compatsnap.comrug.nl | Ester |
Role in the Construction of Carbon Scaffolds
The cyclohexane ring of this compound can serve as a scaffold for the construction of more complex carbon frameworks, including spirocycles and fused ring systems. Ring expansion and contraction reactions are powerful tools in organic synthesis for modifying cyclic structures. researchgate.net For example, under certain conditions, the six-membered ring could potentially be expanded to a seven-membered ring or contracted to a five-membered ring, leading to novel molecular architectures.
The synthesis of spirocyclic compounds, which contain two rings connected by a single common atom, is of significant interest in medicinal chemistry. The functional groups on this compound could be manipulated to facilitate intramolecular cyclization reactions, leading to the formation of spirocycles.
Applications in Materials Science
In the field of materials science, molecules containing cyclic structures are often used as monomers for the synthesis of polymers with unique properties. maastrichtuniversity.nlrsc.orgarizona.edugoogle.com The cyclohexane ring in this compound can impart rigidity and thermal stability to a polymer backbone.
While direct polymerization of this compound is not widely reported, it can be considered a potential monomer. The hydroxyl group could be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate. Alternatively, the ester could be hydrolyzed, and the resulting carboxylic acid and alcohol could be used in a polycondensation reaction to form a polyester. The living supramolecular polymerization of fluorinated cyclohexanes has been demonstrated, suggesting the potential for cyclohexane derivatives in advanced polymer structures. nih.gov
| Potential Monomer Derivative | Polymerization Method | Potential Polymer Type |
| Acrylate/Methacrylate ester of this compound | Radical polymerization | Polyacrylate/Polymethacrylate |
| (1-hydroxycyclohexyl)acetic acid | Polycondensation | Polyester |
Contribution to Methodological Developments in Organic Synthesis
The synthesis of β-hydroxy esters, such as this compound, is a classic transformation in organic chemistry, and the development of new methods to achieve this synthesis is an ongoing area of research. The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters from an α-halo ester, a carbonyl compound (in this case, cyclohexanone), and zinc metal. wikipedia.orgorganic-chemistry.orglibretexts.orgd-nb.inforesearchgate.net
Recent advancements in the Reformatsky reaction have focused on improving the reaction conditions, for example, by using other metals or employing mechanochemical methods to reduce solvent waste. d-nb.info The synthesis of this compound can serve as a model reaction for the development and optimization of these new synthetic methodologies. The stereoselective synthesis of functionalized cyclohexanes is another area where this molecule and its derivatives can play a role in advancing synthetic methods. nih.govgoettingen-research-online.deacs.orgacs.orgresearchgate.netresearchgate.netorganic-chemistry.orggoogle.com
Analytical Methodologies for Purity Assessment and Reaction Monitoring of Tert Butyl 2 1 Hydroxycyclohexyl Acetate
Chromatographic Techniques (e.g., GC, HPLC) for Purity and Quantitative Analysis in Reaction Mixtures
Chromatographic techniques are fundamental in the separation and quantification of Tert-butyl 2-(1-hydroxycyclohexyl)acetate from reaction mixtures and for assessing its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly utilized methods.
Gas Chromatography (GC): GC is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. For the quantitative analysis of this compound, a flame ionization detector (FID) is often employed due to its high sensitivity and wide linear range.
A typical GC method for monitoring the synthesis of this compound would involve the following parameters:
| Parameter | Value |
| Column | Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Temperature Program | Initial 100 °C, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium or Nitrogen |
| Injection Volume | 1 µL |
By analyzing samples at different time points during the reaction, the consumption of reactants and the formation of this compound can be quantified, allowing for the determination of reaction kinetics and endpoint.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, a reversed-phase HPLC method is typically employed.
A representative HPLC method for the purity assessment of this compound is outlined below:
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile (B52724) and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
This method allows for the separation of this compound from non-volatile impurities and starting materials, with quantification based on the peak area relative to a standard of known concentration.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Impurity Profiling and Identification
For the identification of unknown impurities and the comprehensive profiling of the reaction mixture, hyphenated techniques that couple chromatography with mass spectrometry are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized, and their mass-to-charge ratio is determined. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries or through interpretation of the fragmentation pattern. This is particularly useful for identifying by-products and degradation products in the synthesis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of a broad range of compounds, including those that are not amenable to GC analysis. It is highly effective for identifying trace-level impurities in pharmaceutical ingredients. The combination of liquid chromatography's separation capabilities with the mass spectrometer's detection power allows for the sensitive and specific identification of impurities.
Spectrophotometric Methods for Quantitative Analysis
While chromatographic methods are generally preferred for their ability to separate components of a mixture, spectrophotometric methods, particularly UV-Vis spectrophotometry, can be employed for the quantitative analysis of this compound if it possesses a suitable chromophore and the sample matrix is relatively simple. The ester functional group in this compound allows for some absorption in the lower UV region.
For a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.
| Parameter | Description |
| Instrument | UV-Vis Spectrophotometer |
| Solvent | A suitable UV-transparent solvent such as acetonitrile or methanol |
| Wavelength of Maximum Absorbance (λmax) | Determined by scanning a solution of the compound over a range of UV wavelengths (typically around 210 nm for the ester group) |
| Calibration Curve | A plot of absorbance versus concentration for a series of standard solutions |
It is important to note that this method is susceptible to interference from other components in the sample that absorb at the same wavelength. Therefore, its application is often limited to the analysis of relatively pure samples or for rapid, in-process checks where high accuracy is not the primary requirement.
Future Research on this compound Remains Largely Uncharted
While a foundational understanding of the chemical compound this compound, identified by its CAS number 5292-13-7, has been established, a deep dive into its advanced synthetic methodologies, reactivity, and potential applications reveals a landscape ripe for scientific exploration. Currently, detailed research into novel synthetic pathways, unique reactivity patterns, and its integration into complex chemical processes is limited in publicly available scientific literature. This scarcity of specific data highlights a significant opportunity for future research to unlock the full potential of this molecule.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for tert-butyl 2-(1-hydroxycyclohexyl)acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via esterification of 2-(1-hydroxycyclohexyl)acetic acid with tert-butyl alcohol, typically catalyzed by sulfuric acid or coupling agents. Key factors include:
- Temperature : Elevated temperatures (80–100°C) accelerate reaction rates but may degrade heat-sensitive intermediates.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of reactants, while non-polar solvents improve esterification efficiency .
- Reaction Time : Prolonged durations (12–24 hrs) improve yields but risk side reactions like hydrolysis.
- Example Protocol : A 72% yield was achieved using tert-butyl alcohol, 2-(1-hydroxycyclohexyl)acetic acid, and H₂SO₄ in toluene under reflux for 18 hours .
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.4 ppm (tert-butyl, 9H), δ 1.5–1.8 ppm (cyclohexyl protons), and δ 4.1 ppm (acetate methylene) confirm ester and cyclohexanol groups .
- ¹³C NMR : Signals at δ 80 ppm (tert-butyl quaternary carbon) and δ 170 ppm (ester carbonyl) validate the structure .
- IR Spectroscopy : Strong absorption at ~1730 cm⁻¹ (C=O stretch) and 3400–3600 cm⁻¹ (O-H stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 214.3 (C₁₂H₂₂O₃) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported yields and purity from different synthesis protocols?
- Methodological Answer : Discrepancies arise from:
- Catalyst Selection : Acid catalysts (H₂SO₄) vs. coupling agents (DCC/DMAP) yield 60–85% purity due to varying side-product formation .
- Purification Techniques : Column chromatography (silica gel, hexane/ethyl acetate) improves purity (>95%) but reduces yields by 10–15% .
- Data Reconciliation : Cross-validate protocols using standardized conditions (e.g., 80°C, 12 hrs, H₂SO₄) and report impurity profiles via HPLC .
Q. How does the tert-butyl group influence the compound’s reactivity and stability in nucleophilic acyl substitution reactions?
- Methodological Answer : The bulky tert-butyl group:
- Steric Hindrance : Slows nucleophilic attack at the ester carbonyl, requiring harsher conditions (e.g., strong bases like LiAlH₄ for reduction) .
- Stability : Enhances resistance to hydrolysis in acidic media (pH < 3) compared to methyl/ethyl analogs .
- Solubility : Reduces water solubility (logP ~2.5) but improves lipid membrane permeability in biological assays .
Q. What advanced computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
- QSAR Models : Correlate substituent effects (e.g., cyclohexyl vs. phenyl) with antibacterial IC₅₀ values .
- MD Simulations : Predict conformational stability in aqueous vs. lipid environments (e.g., 10 ns trajectories using GROMACS) .
Q. How can enantiomeric purity be optimized during synthesis for chiral derivatives?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry in esterification (up to 90% ee) .
- Chromatography : Chiral HPLC columns (e.g., Chiralpak AD-H) resolve enantiomers; optimize mobile phase (hexane/isopropanol) .
- Crystallization : Diastereomeric salt formation with L-tartaric acid enhances enantiomeric excess (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
